

# The Discovery and Development of BI-135585: A Selective 11β-HSD1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers and Drug Development Professionals

### **Abstract**

**BI-135585** is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme that plays a crucial role in the tissue-specific regulation of glucocorticoid levels. By catalyzing the conversion of inactive cortisone to active cortisol, 11β-HSD1 has emerged as a promising therapeutic target for metabolic disorders, including type 2 diabetes. This technical guide provides a comprehensive overview of the discovery and development history of **BI-135585**, from its initial structure-based design and preclinical evaluation to its progression into clinical trials. Detailed experimental methodologies, quantitative data, and key signaling pathways are presented to offer a thorough understanding of this investigational drug.

### Introduction

Glucocorticoids, such as cortisol, are essential hormones that regulate a wide array of physiological processes, including metabolism, inflammation, and stress response. While circulating glucocorticoid levels are controlled by the hypothalamic-pituitary-adrenal (HPA) axis, local concentrations within specific tissues are fine-tuned by the  $11\beta$ -hydroxysteroid dehydrogenase ( $11\beta$ -HSD) enzymes.[1] There are two main isoforms:  $11\beta$ -HSD1, which primarily acts as a reductase to generate active cortisol from inactive cortisone, and  $11\beta$ -HSD2, which inactivates cortisol by converting it back to cortisone.[1]



In metabolic tissues such as the liver and adipose tissue, overexpression or increased activity of  $11\beta$ -HSD1 has been linked to the pathogenesis of insulin resistance, obesity, and type 2 diabetes.[2] This has led to the hypothesis that selective inhibition of  $11\beta$ -HSD1 could offer a novel therapeutic approach for these conditions. **BI-135585** was developed by Boehringer Ingelheim as a potent and selective inhibitor of  $11\beta$ -HSD1.

## **Discovery and Preclinical Development**

The discovery of **BI-135585** was a result of a focused structure-based molecular design strategy. Researchers at Boehringer Ingelheim identified an initial lead compound with moderate  $11\beta$ -HSD1 inhibitory activity. Through iterative cycles of chemical synthesis and biological testing, the oxazinanone-based scaffold was optimized to enhance potency and improve pharmacokinetic properties. This effort led to the identification of **BI-135585**.

## In Vitro and Cellular Activity

**BI-135585** demonstrated potent inhibitory activity against  $11\beta$ -HSD1 in both enzymatic and cellular assays.

| Assay Type               | Target   | Species             | IC50                              | Reference |
|--------------------------|----------|---------------------|-----------------------------------|-----------|
| In Vitro Enzyme<br>Assay | 11β-HSD1 | Human               | 4.3 nM                            |           |
| Cellular Assay           | 11β-HSD1 | Human<br>Adipocytes | Not explicitly stated, but potent | -         |

**BI-135585** also exhibited high selectivity for 11 $\beta$ -HSD1 over the related isoform, 11 $\beta$ -HSD2, which is crucial to avoid off-target effects such as mineralocorticoid excess.

## **Preclinical Pharmacokinetics and In Vivo Efficacy**

The pharmacokinetic profile and in vivo efficacy of **BI-135585** were evaluated in animal models.



| Species            | Dosing | Key Findings              | Reference |
|--------------------|--------|---------------------------|-----------|
|                    |        | Dose-dependent            |           |
| Cum amalaus Mankau | Ovol   | inhibition of $11\beta$ - |           |
| Cynomolgus Monkey  | Oral   | HSD1 in adipose           |           |
|                    |        | tissue.                   |           |

A related compound, BI 135558, was studied in female cynomolgus monkeys for 4 weeks to assess its impact on the HPA axis. The study found no significant changes in adrenal function, as evidenced by an adrenocorticotropic hormone (ACTH) challenge, and only a slight increase in dehydroepiandrosterone sulfate (DHEA-S), with other androgens like testosterone remaining within reference ranges.[3][4] This suggests that selective 11β-HSD1 inhibition with this class of compounds does not cause obvious over-activation of the HPA axis.[3][4]

# **Clinical Development**

**BI-135585** entered human clinical trials in 2011 to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics.

### Phase I/II Clinical Trial

A key clinical study was a randomized, double-blind, placebo-controlled trial that assessed single and multiple ascending doses of **BI-135585** in healthy volunteers and patients with type 2 diabetes.[5]

### Study Design:

- Single Ascending Dose (SAD): Healthy volunteers received a single oral dose of BI-135585.
- Multiple Ascending Dose (MAD): Patients with type 2 diabetes received once-daily oral doses of BI-135585 (ranging from 5 mg to 200 mg) or placebo for 14 days.[5]

### Key Findings:



| Parameter                            | Result                                                                                                                                                                                                                                                                | Reference |
|--------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Safety and Tolerability              | BI-135585 was generally safe<br>and well-tolerated over the 14-<br>day treatment period. No major<br>safety issues were reported.                                                                                                                                     | [5]       |
| Pharmacokinetics                     | After multiple doses, the plasma exposure (Area Under the Curve) of BI-135585 increased in a dose-proportional manner. The terminal half-life was approximately 55-65 hours, supporting once-daily dosing.                                                            | [5]       |
| Pharmacodynamics (Liver)             | Inhibition of hepatic 11β-HSD1 was assessed by measuring the urinary ratio of (tetrahydrocortisol + allotetrahydrocortisol) / tetrahydrocortisone [(THF+allo-THF)/THE]. A significant decrease in this ratio was observed, indicating target engagement in the liver. | [5]       |
| Pharmacodynamics (Adipose<br>Tissue) | Ex vivo analysis of subcutaneous adipose tissue biopsies showed that a single dose of BI-135585 resulted in a median 11β-HSD1 inhibition of 90%. However, after 14 days of continuous treatment, the median inhibition was lower (31% or less).                       | [5]       |
| HPA Axis Effects                     | Mild activation of the HPA axis was observed, with slightly increased but still normal                                                                                                                                                                                | [5]       |



levels of adrenocorticotropic hormone (ACTH) and increased total urinary corticoid excretion. Plasma cortisol levels remained unchanged.

# Signaling Pathways and Experimental Workflows 11β-HSD1 Signaling Pathway

The following diagram illustrates the central role of  $11\beta$ -HSD1 in glucocorticoid metabolism and the mechanism of action of **BI-135585**.





Click to download full resolution via product page

Caption: Mechanism of 11β-HSD1 action and inhibition by **BI-135585**.



### **Clinical Trial Workflow**

The diagram below outlines the general workflow of the Phase I/II clinical trial for BI-135585.



Click to download full resolution via product page

Caption: Workflow of the Phase I/II clinical trial of BI-135585.

# Detailed Experimental Protocols In Vitro 11β-HSD1 Inhibition Assay (Scintillation Proximity Assay)

This high-throughput assay is used to quantify the inhibitory potential of compounds against  $11\beta$ -HSD1.



• Principle: The assay measures the conversion of radiolabeled [3H]cortisone to [3H]cortisol by 11β-HSD1. The product, [3H]cortisol, is specifically captured by a monoclonal antibody coupled to scintillation proximity assay (SPA) beads. When [3H]cortisol binds to the antibody on the bead, the emitted beta particles are close enough to excite the scintillant within the bead, producing a light signal that is detected. Unbound [3H]cortisone is too far away to generate a signal.[6][7]

### Materials:

- Microsomes from cells expressing human 11β-HSD1.
- [3H]cortisone (radiolabeled substrate).
- NADPH (cofactor).
- Monoclonal anti-cortisol antibody.
- Protein A-coated SPA beads.
- Test compound (BI-135585) at various concentrations.
- Assay buffer.
- Microplates (96- or 384-well).

### Procedure:

- Add assay buffer, NADPH, and the test compound (or vehicle control) to the wells of a microplate.
- $\circ$  Add the 11 $\beta$ -HSD1 microsomes to initiate the reaction.
- Add [3H]cortisone to the wells.
- Incubate the plate to allow the enzymatic reaction to proceed.
- Stop the reaction.



- Add the anti-cortisol antibody and SPA beads.
- Incubate to allow for antibody-cortisol binding.
- Read the plate on a microplate scintillation counter.
- Data Analysis: The amount of light produced is proportional to the amount of [3H]cortisol generated. The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

# Ex Vivo 11β-HSD1 Inhibition in Human Adipose Tissue

This assay assesses the ability of a drug to inhibit  $11\beta$ -HSD1 in a physiologically relevant tissue.

- Principle: Subcutaneous adipose tissue biopsies are obtained from study participants. The
  tissue is then incubated with radiolabeled cortisone, and the conversion to cortisol is
  measured to determine the level of 11β-HSD1 activity.[8]
- Procedure:
  - Obtain subcutaneous adipose tissue biopsies from subjects before and after treatment with BI-135585.
  - Wash and mince the adipose tissue fragments.
  - Incubate the tissue fragments in a buffer containing [3H]cortisone.
  - After incubation, extract the steroids from the buffer using an organic solvent (e.g., ethylacetate).
  - Separate [3H]cortisone and [3H]cortisol using a chromatographic method such as thinlayer chromatography (TLC) or high-performance liquid chromatography (HPLC).[9]
  - Quantify the amount of radioactivity in the cortisone and cortisol fractions using a scintillation counter.



 Data Analysis: The percentage of 11β-HSD1 inhibition is calculated by comparing the conversion of cortisone to cortisol in post-treatment samples to that in pre-treatment samples.

# Assessment of Hepatic 11β-HSD1 Inhibition (Urinary Steroid Metabolite Ratio)

This non-invasive method is used to assess the systemic and particularly hepatic activity of  $11\beta$ -HSD1.

- Principle: The activity of 11β-HSD1 in the liver is reflected in the urinary ratio of cortisol metabolites (tetrahydrocortisol and allo-tetrahydrocortisol) to cortisone metabolites (tetrahydrocortisone). Inhibition of 11β-HSD1 leads to a decrease in this ratio.[5][10]
- Procedure:
  - Collect urine samples from study participants over a specified period (e.g., 24 hours).
  - Prepare the urine samples for analysis, which may involve an enzymatic hydrolysis step to measure total (conjugated and unconjugated) metabolites.
  - Extract the steroid metabolites from the urine, for example, using solid-phase extraction.
     [10]
  - Analyze the concentrations of tetrahydrocortisol (THF), allo-tetrahydrocortisol (allo-THF), and tetrahydrocortisone (THE) using a sensitive and specific analytical method such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10][11]
- Data Analysis: Calculate the ratio of (THF + allo-THF) / THE. A decrease in this ratio following drug administration indicates inhibition of 11β-HSD1.

## Conclusion

**BI-135585** is a potent and selective 11β-HSD1 inhibitor that has demonstrated target engagement in both preclinical models and human clinical trials. Its discovery and development highlight the potential of targeting tissue-specific glucocorticoid metabolism for the treatment of



type 2 diabetes and other metabolic disorders. The clinical data indicate that **BI-135585** is generally well-tolerated and effectively inhibits hepatic  $11\beta$ -HSD1. The observation of a less sustained inhibition in adipose tissue with chronic dosing warrants further investigation. The comprehensive data and methodologies presented in this guide provide a valuable resource for researchers and professionals in the field of drug discovery and development.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Inhibition of 11β-HSD1 activity in vivo limits glucocorticoid exposure to human adipose tissue and decreases lipolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. endocrine.org [endocrine.org]
- 3. mdpi.com [mdpi.com]
- 4. Scintillation proximity assay (SPA) technology to study biomolecular interactions PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of free tetrahydrocortisol and tetrahydrocortisone ratio in urine by liquid chromatography-tandem mass spectrometry PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and application of a scintillation proximity assay (SPA) for identification of selective inhibitors of 11beta-hydroxysteroid dehydrogenase type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-throughput screening of 11beta-hydroxysteroid dehydrogenase type 1 in scintillation proximity assay format PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Continuous inhibition of 11β-hydroxysteroid dehydrogenase type I in adipose tissue leads to tachyphylaxis in humans and rats but not in mice PMC [pmc.ncbi.nlm.nih.gov]
- 9. 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors Still Improve Metabolic Phenotype in Male 11β-HSD1 Knockout Mice Suggesting Off-Target Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. A simple LC-MS/MS method for the determination of cortisol, cortisone and tetrahydrometabolites in human urine: assay development, validation and application in depression



patients - PubMed [pubmed.ncbi.nlm.nih.gov]

• To cite this document: BenchChem. [The Discovery and Development of BI-135585: A Selective 11β-HSD1 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606072#bi-135585-discovery-and-development-history]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com